molecular formula C6H11NO B1426157 {3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine CAS No. 1203707-10-1

{3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine

Cat. No. B1426157
M. Wt: 113.16 g/mol
InChI Key: GFWCRAOJLDHNKN-UHFFFAOYSA-N
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Description

“{3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine” is a chemical compound with a complex structure . It has a molecular weight of 113.16 . The IUPAC name for this compound is "(3-oxabicyclo [3.1.0]hexan-1-yl)methanamine" .


Molecular Structure Analysis

The InChI code for “{3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine” is "1S/C6H11NO/c7-3-6-1-5(6)2-8-4-6/h5H,1-4,7H2" . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“{3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine” is a liquid at room temperature .

Scientific Research Applications

  • Synthesis and Characterization :

    • Kirmse and Mrotzeck (1988) described the synthesis of 2-oxabicyclo[2.1.1]hexane derivatives, showcasing the chemical versatility of related bicyclic structures in organic synthesis (Kirmse & Mrotzeck, 1988).
    • Bodensteiner et al. (2013) synthesized tetrahydrofuran-based compounds with a bicyclic core, highlighting the potential for creating compounds with specific binding properties (Bodensteiner et al., 2013).
  • Photochemical Studies :

    • Noort and Cerfontain (1979) explored the photochemistry of 3-oxabicyclo[3.1.0]hexan-2-ones, providing insights into the behavior of these compounds under light exposure (Noort & Cerfontain, 1979).
  • Biological Activities :

    • Jimeno et al. (2011) discussed the biological activities of bicyclo[3.1.0]hexane derivatives, noting their potential in bioactive compound synthesis (Jimeno et al., 2011).
  • Synthetic Method Development :

    • Mechehoud et al. (2018) presented a new synthetic method for 1,5-Dimethyl-3-Oxabicyclo[3.1.0] Hexane-2,4-Dione, illustrating advances in the synthesis of these complex molecules (Mechehoud et al., 2018).
  • Medicinal Chemistry Applications :

    • Massari et al. (2010) identified 1,2,4-triazol-3-yl-azabicyclo[3.1.0]hexanes as potent dopamine D3 receptor antagonists, demonstrating the potential therapeutic applications of these structures (Massari et al., 2010).
  • Catalysis and Organic Reactions :

    • Tian and Shi (2007) reported the use of gold(I) catalysis to produce 3-oxabicyclo[3.1.0]hexanes, revealing the compound's role in facilitating organic reactions (Tian & Shi, 2007).
  • Spectroscopy and Molecular Structure :

    • Malloy (1974) studied the microwave spectrum of 3-oxabicyclo(3.1.0.)hexane, providing essential data on the molecular structure and properties of these compounds (Malloy, 1974).

Safety And Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements include H227, H314, and H335, suggesting that it is combustible, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

3-oxabicyclo[3.1.0]hexan-1-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c7-3-6-1-5(6)2-8-4-6/h5H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWCRAOJLDHNKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(COC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine
Reactant of Route 2
{3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine
Reactant of Route 3
{3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine
Reactant of Route 4
{3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine
Reactant of Route 5
{3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine
Reactant of Route 6
{3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine

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